molecular formula C9H15NO2 B1178340 (R,R)-Palonosetron CAS No. 135729-60-1

(R,R)-Palonosetron

カタログ番号: B1178340
CAS番号: 135729-60-1
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isoquinoline and quinuclidine derivative that acts as a 5-HT3 RECEPTOR antagonist. It is used in the prevention of nausea and vomiting induced by cytotoxic chemotherapy, and for the prevention of post-operative nausea and vomiting.

科学的研究の応用

Pharmacological Properties

(R,R)-Palonosetron exhibits unique pharmacological characteristics that distinguish it from first-generation 5-HT3 receptor antagonists. Key properties include:

  • High Binding Affinity : Palonosetron has over a 30-fold higher binding affinity for the 5-HT3 receptor compared to older agents like ondansetron and dolasetron, contributing to its superior efficacy in controlling nausea and vomiting .
  • Longer Half-Life : With a half-life of approximately 40 hours, palonosetron provides prolonged antiemetic effects, allowing for single-dose administration prior to chemotherapy .
  • Synergistic Action : It interacts synergistically with neurokinin-1 (NK1) receptor signaling pathways, enhancing its effectiveness in the delayed phase of CINV .

Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting

Numerous studies have established the efficacy of this compound in preventing CINV:

  • Phase III Trials : In randomized controlled trials, palonosetron demonstrated significantly higher complete response (CR) rates compared to first-generation agents. For example, a pooled analysis showed CR rates of 57% for palonosetron versus 45% for older agents in the delayed phase (24-120 hours post-chemotherapy) .
  • Statistical Superiority : In various studies, palonosetron consistently outperformed ondansetron and granisetron in both acute (0-24 hours) and delayed phases of CINV. For instance, one study reported CR rates of 81% for palonosetron compared to 68.6% for ondansetron during the acute phase .

Applications in Postoperative Nausea and Vomiting

This compound is also effective in managing PONV:

  • Comparative Studies : Research indicates that palonosetron is more effective than ondansetron in suppressing early postoperative nausea by up to 49% and late postoperative vomiting by 59% .
  • Efficacy Over Time : Its prolonged action makes it particularly beneficial for patients undergoing surgeries with high emetic potential. In a study comparing palonosetron with ramosetron, palonosetron showed superior efficacy during the early phases of recovery .

Case Study 1: Efficacy in Oncology Patients

A multicenter trial involving 570 cancer patients evaluated the efficacy of a single intravenous dose of palonosetron against ondansetron. Results indicated that palonosetron provided statistically significant improvements in CR rates across all time intervals post-chemotherapy:

TreatmentAcute Phase (0-24h)Delayed Phase (24-120h)Overall (0-120h)
Palonosetron81.0%74.1%69.3%
Ondansetron68.6%55.1%50.3%

This study underscores palonosetron's role as a first-line agent for CINV management .

Case Study 2: Efficacy in Surgical Patients

In a study assessing PONV prevention, patients receiving palonosetron exhibited lower rates of nausea compared to those receiving traditional agents. The findings highlighted its effectiveness particularly when administered before the end of surgery:

TreatmentEarly PON ControlLate PON ControlLate POV Control
Palonosetron-49%-47%-59%
OndansetronBaselineBaselineBaseline

These results suggest that palonosetron is advantageous for surgical patients at risk for PONV .

特性

CAS番号

135729-60-1

分子式

C9H15NO2

分子量

0

IUPAC名

2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

InChI

InChI=1S/C19H24N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,13,15,17H,1,3,5,7-12H2

SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。